![molecular formula C16H14ClFN4O2 B5561175 6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves condensation reactions under specific conditions, such as microwave irradiation, to form a range of compounds. These methods offer a green approach to synthesizing such derivatives, indicating potential pathways for the synthesis of the specific compound (Jyothi & Madhavi, 2019).

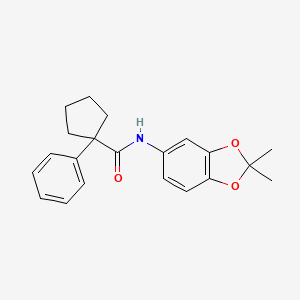

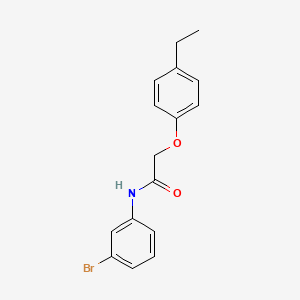

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-a]pyrazine family often features planar units and dihedral angles that contribute to their reactivity and potential biological activities. The detailed structural elucidation, through spectral and analytical data, provides insights into the arrangement of atoms and functional groups that could be related to our compound of interest (Kant et al., 2012).

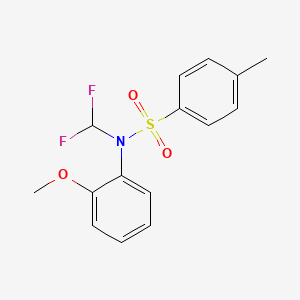

Chemical Reactions and Properties

Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including ring transformations and reactions with amines, to yield complex structures with diverse properties. These reactions are crucial for modifying the chemical and biological properties of these compounds (Spinelli et al., 1992).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, play a significant role in their application and effectiveness in different domains. Although specific data for our compound might not be available, studies on related compounds can provide a general idea of what to expect in terms of physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for further chemical modifications, are essential for understanding the utility and safety of these compounds. The antimicrobial activity of some derivatives indicates the broad range of potential applications and the importance of chemical properties in determining their effectiveness (Jyothi & Madhavi, 2019).

Scientific Research Applications

Synthesis and Chemical Properties

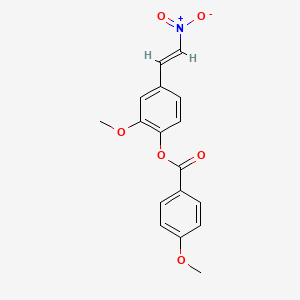

The scientific research on derivatives of imidazo[1,2-a]pyrazine focuses on innovative synthesis methods and exploring their chemical properties. For example, the work on the green synthesis of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives highlights the condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic/aromatic amines. This process employs microwave irradiation conditions, showcasing an efficient route for synthesizing these compounds. The antimicrobial activity of these derivatives indicates their potential in medicinal chemistry (Jyothi & Madhavi, 2019).

Another study on the synthesis of chloro and fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines elaborates on the condensation of specific triazine derivatives with aromatic aldehydes, leading to chalcones and their cyclization to form acetyl pyrazolines and aminopyrimidines. This research underscores the chemical versatility of pyrazine derivatives and their potential applications (Kapadia et al., 2007).

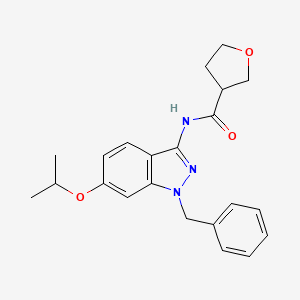

Biological Activities

The exploration of biological activities of imidazo[1,2-a]pyrazine derivatives is a significant area of research. Studies such as the synthesis of novel fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity illustrate the potential therapeutic applications of these compounds. Such research demonstrates the antiviral activities against specific strains, indicating their relevance in drug development for treating viral infections (Hammam et al., 2005).

Additionally, the synthesis and antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives offer insights into the antibacterial and antifungal properties of these compounds. This work contributes to the understanding of how structural variations in imidazo[1,2-a]pyrazine derivatives can influence their biological activities, potentially leading to new antimicrobial agents (Hafez et al., 2015).

properties

IUPAC Name |

6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN4O2/c1-21-13(10-4-2-3-5-11(10)17)9-22-8-12(15(23)19-7-6-18)20-14(22)16(21)24/h2-5,8-9H,6-7H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVNBPMWCHKCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN2C=C(N=C2C1=O)C(=O)NCCF)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)

![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)

![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)

![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5561167.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5561187.png)

![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)